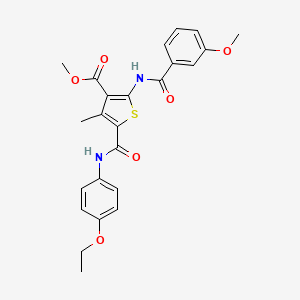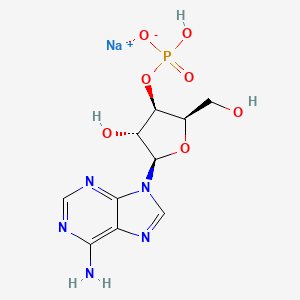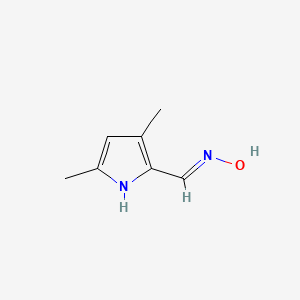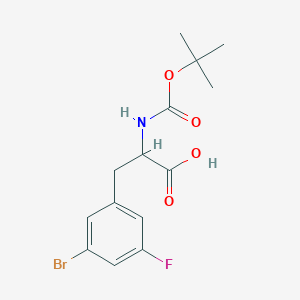
Lyso-GM1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
溶血磷脂酰神经节苷脂GM1是GM1神经节苷脂的衍生物,GM1神经节苷脂是一种含有唾液酸的糖鞘脂。它主要存在于脊椎动物的细胞膜中,特别是在神经系统中。溶血磷脂酰神经节苷脂GM1缺乏GM1中存在的脂肪酸部分,使其更具亲水性。 这种化合物在各种细胞过程中发挥着重要作用,包括细胞识别、信号转导以及与外部配体和膜成分的相互作用 .
准备方法
合成路线和反应条件: 溶血磷脂酰神经节苷脂GM1可以通过一步反应从GM1神经节苷脂合成。该过程涉及在无氧条件下,使用氢氧化钾(KOH)在丙醇中对GM1进行脱酰基化。 该反应的最佳条件是6小时,在90°C下使用0.2 N KOH和1 mM GM1,生成约54%的溶血磷脂酰神经节苷脂GM1 . 溶血磷脂酰神经节苷脂GM1的化学结构通过质子核磁共振(1H-NMR)和快原子轰击质谱(FAB-MS)分析确认 .
工业生产方法: 溶血磷脂酰神经节苷脂GM1的工业生产涉及使用鞘脂神经酰胺N-脱酰基酶对来自牛脑的GM1神经节苷脂进行脱酰基化。 然后,使用薄层色谱法(TLC)对产物进行纯化,以达到95%以上的纯度 .
化学反应分析
反应类型: 溶血磷脂酰神经节苷脂GM1会发生各种化学反应,包括氧化、还原和取代。这些反应对于修改化合物以用于研究和工业中的特定应用至关重要。
常用试剂和条件: 涉及溶血磷脂酰神经节苷脂GM1的反应中使用的常用试剂包括氧化剂,如高锰酸钾和还原剂,如硼氢化钠。取代反应通常涉及在温和条件下使用亲核试剂,如胺和硫醇。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,溶血磷脂酰神经节苷脂GM1的氧化会导致醛和羧酸的形成,而还原则会生成醇和胺。
科学研究应用
溶血磷脂酰神经节苷脂GM1在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。在化学中,它被用作研究糖鞘脂相互作用和性质的模型化合物。在生物学中,溶血磷脂酰神经节苷脂GM1被用于研究细胞膜动力学和信号转导通路。 在医学中,它被用于开发治疗神经退行性疾病的治疗剂,并用作某些疾病的生物标志物 . 在工业中,溶血磷脂酰神经节苷脂GM1被用于生产诊断工具,并用作各种生化测定中的成分 .
作用机制
溶血磷脂酰神经节苷脂GM1通过与特定的分子靶标和通路相互作用来发挥作用。它与细胞膜受体结合,并调节参与细胞生长、分化和凋亡的信号转导通路。 该化合物的亲水性使其能够与细胞膜的疏水区和亲水区相互作用,促进其在细胞过程中的作用 .
与相似化合物的比较
相似化合物: 与溶血磷脂酰神经节苷脂GM1相似的化合物包括其他神经节苷脂衍生物,例如GM1、GM2和GM3。 这些化合物在结构上具有相似性,但在脂肪酸含量和特定生物功能方面有所不同 .
独特性: 溶血磷脂酰神经节苷脂GM1的独特之处在于它缺乏脂肪酸部分,这使其与其他神经节苷脂相比更具亲水性。 这种特性使其能够与细胞膜和外部配体以不同的方式相互作用,使其成为研究和治疗应用中的一种宝贵工具 .
相似化合物的比较
Similar Compounds: Similar compounds to Lyso-GM1 include other ganglioside derivatives such as GM1, GM2, and GM3. These compounds share structural similarities but differ in their fatty acid content and specific biological functions .
Uniqueness: this compound is unique due to its lack of the fatty acid moiety, which makes it more hydrophilic compared to other gangliosides. This property allows it to interact differently with cell membranes and external ligands, making it a valuable tool in research and therapeutic applications .
属性
CAS 编号 |
94458-59-0 |
|---|---|
分子式 |
C55H97N3O30 |
分子量 |
1280.4 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C55H97N3O30/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78)/b17-16+/t27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50-,51+,52-,53-,55-/m0/s1 |
InChI 键 |
ARKDJZHBBZECNE-LSYRYXEQSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)

![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)
![D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12075118.png)




